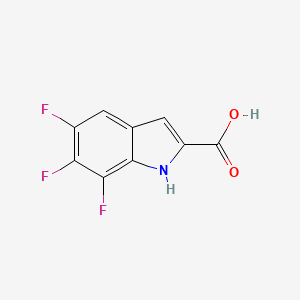

5,6,7-trifluoro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5,6,7-trifluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-4-1-3-2-5(9(14)15)13-8(3)7(12)6(4)11/h1-2,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUXZNNSALVGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C(=C1F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,6,7-trifluoro-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable indole derivative, such as 5,6,7-trifluoroindole.

Carboxylation: The indole derivative undergoes carboxylation at the 2-position using a carboxylating agent like carbon dioxide (CO2) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) to facilitate the carboxylation process.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

5,6,7-Trifluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Alcohols or other reduced forms.

Substitution Products: Indole derivatives with substituted functional groups.

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 5,6,7-trifluoro-1H-indole-2-carboxylic acid is in the development of antiviral agents. Research indicates that this compound can inhibit proteins encoded by the Hepatitis B Virus (HBV), suggesting its potential utility in treating viral infections .

A study demonstrated that derivatives of indole-2-carboxylic acids exhibit significant inhibitory effects against integrase enzymes related to HIV . The introduction of substituents at various positions on the indole core has been shown to enhance antiviral activity. For instance, modifications at the C3 position improved interaction with the integrase's hydrophobic cavity, yielding IC50 values as low as 0.13 μM for some derivatives .

Anticancer Properties

This compound also shows promise as an anticancer agent. Recent studies have focused on its ability to target specific proteins involved in cancer progression. For example, a series of novel indole derivatives were designed to inhibit the 14-3-3η protein associated with liver cancer . These compounds demonstrated significant antitumor activity in vitro.

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | HBV proteins | Not specified | Potential antiviral agent |

| Derivative 4a | HIV-1 Integrase | 10.06 | Enhanced activity through structural optimization |

| Derivative 20a | HIV-1 Integrase | 0.13 | Significant improvement in inhibitory effect |

| Novel Indole Derivatives | 14-3-3η Protein | Not specified | Antitumor activity against liver cancer |

Mechanism of Action

The mechanism of action of 5,6,7-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and application being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5,6,7-Trifluoro-1H-indole-2-carboxylic acid

- CAS Registry Number : 247564-70-1

- Molecular Formula: C₉H₄F₃NO₂

- Molecular Weight : 223.13 g/mol

- Structural Features : The compound consists of an indole scaffold substituted with three fluorine atoms at positions 5, 6, and 7, and a carboxylic acid group at position 2 (Figure 1). This trifluoro substitution confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

The trifluoro substitution may enhance metabolic stability and binding affinity compared to non-fluorinated analogs.

Structural Comparison

Key analogs and their structural differences:

Structural Insights :

- Fluorine vs.

- Positional Isomerism : 4,6,7-Trifluoro-1H-indole-2-carboxylic acid () is a positional isomer; the altered fluorine distribution impacts electronic effects and steric hindrance.

Physicochemical Properties

Limited data are available for this compound, but comparisons can be inferred from related compounds:

Key Observations :

- The trifluoro substitution likely reduces solubility in aqueous media compared to mono-fluoro derivatives due to increased hydrophobicity.

- The carboxylic acid group at position 2 enhances hydrogen-bonding capacity, critical for interactions in biological systems .

Biological Activity

5,6,7-Trifluoro-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets. Notably, it has been studied as an inhibitor of HIV-1 integrase, an enzyme critical for the integration of viral DNA into the host genome. The compound's indole core and carboxyl group facilitate the chelation of magnesium ions within the active site of integrase, which is essential for its catalytic function .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indole scaffold significantly affect the compound's potency. For instance:

- Substituents at C3 and C6 : The introduction of halogenated groups at these positions has been shown to enhance integrase inhibitory activity. Compounds with long-chain substitutions at C3 exhibited improved interaction with the hydrophobic cavity near the active site .

- Binding Interactions : The binding mode analysis reveals that compounds with π–π stacking interactions with viral DNA demonstrate enhanced inhibitory effects. For instance, derivatives with a C6 halogenated benzene ring showed improved binding affinity and potency against HIV integrase .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and its derivatives:

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | HIV-1 Integrase | 32.37 | Initial compound showing moderate inhibition |

| Compound 17a | HIV-1 Integrase | 3.11 | Enhanced activity through structural optimization |

| Compound 20a | HIV-1 Integrase | 0.13 | Significant improvement in inhibitory effect |

Antiviral Activity

A recent study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of HIV-1 integrase. The most potent derivative identified was compound 20a, which exhibited an IC50 value of 0.13 μM. This study highlighted how structural modifications could lead to substantial increases in antiviral efficacy .

Anticancer Potential

In addition to antiviral applications, compounds based on the indole framework have been explored for anticancer properties. For example, studies have shown that certain indole derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression and enhancing cytotoxicity against malignant cells .

Q & A

Q. What are the established synthetic routes for 5,6,7-trifluoro-1H-indole-2-carboxylic acid?

The synthesis of fluorinated indole derivatives typically involves cyclization of fluorinated phenylhydrazine precursors. For example:

- Stepwise fluorination : Starting with a fluorinated aromatic precursor (e.g., hexafluorobenzene), sequential substitution and cyclization reactions can introduce fluorine atoms at specific positions .

- Phenylhydrazine-based routes : Fluorinated phenylhydrazines (e.g., 2,4,5-trifluorophenylhydrazine) can react with α-ketoesters or ketones under Fischer indole conditions to form the indole core. Post-synthetic hydrolysis of ester groups yields the carboxylic acid .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst) must be carefully controlled to avoid over-fluorination or side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in a moisture-free, sealed container to prevent hydrolysis or degradation of the carboxylic acid group .

- Safety protocols : Use P95/P100 respirators and nitrile gloves when handling powdered forms, as fluorinated indoles may generate hazardous aerosols. Avoid drainage disposal due to potential environmental persistence .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR/FTIR : Use NMR to confirm fluorine substitution patterns and NMR to resolve indole ring protons. Carboxylic acid groups are identifiable via FTIR (C=O stretch ~1700 cm) .

- X-ray crystallography : Refinement with SHELXL (via SHELX suite) is ideal for resolving fluorine positional ambiguities, especially in polymorphic crystals .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for distinguishing between mono-, di-, and tri-fluorinated byproducts.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for fluorinated indole derivatives?

- Challenge : Overlapping signals or anisotropic effects in crowded spectra.

- Solutions :

Q. What computational approaches predict the reactivity of the trifluoro groups in biological or catalytic systems?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions on the indole ring, which influence nucleophilic attack or hydrogen bonding.

- Molecular docking : Model interactions with enzymes (e.g., cyclooxygenase or kinases) to assess binding affinity changes due to fluorine’s electronegativity .

- MD simulations : Study solvation effects on the carboxylic acid group’s ionization state, which impacts solubility and bioavailability.

Q. What strategies optimize synthesis yield under varying reaction conditions?

-

Table: Key Reaction Parameters

-

Controlled fluorination : Use selective fluorinating agents (e.g., DAST) to minimize over-fluorination. Monitor reaction progress via TLC with UV detection.

Q. How can researchers address contradictions in reported biological activity data?

- Case study : If one study reports enzyme inhibition while another shows no activity:

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Key issues :

- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., using ethanol/water mixtures).

- Fluorine leaching : Monitor for defluorination byproducts via NMR during process optimization.

- Yield trade-offs : Higher temperatures increase reaction rates but risk decomposition—balance with catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.